![molecular formula C14H24N2 B2367801 (2-Aminoethyl)(benzyl)pentylamine CAS No. 1179674-32-8](/img/structure/B2367801.png)
(2-Aminoethyl)(benzyl)pentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Aminoethyl)(benzyl)pentylamine” is a chemical compound with the molecular formula C14H24N2 . It is a type of 2-phenethylamine, a motif that is widely present in nature and has a central role in various biological functions .
Molecular Structure Analysis
The molecular structure of “(2-Aminoethyl)(benzyl)pentylamine” consists of a benzyl group attached to a pentylamine chain via an ethylamine linker . The molecular weight of the compound is 220.36 .
Scientific Research Applications
Ganglioplegic and Hypotensive Effects : A study by Vejdělek and Trcka (1959) investigated a series of compounds similar to (2-Aminoethyl)(benzyl)pentylamine for their ganglioplegic and hypotensive effects. They found these compounds to be highly active in this regard, suggesting potential applications in blood pressure regulation and neural inhibition Vejdělek & Trcka, 1959.
Deamination by Monoamine Oxidase : Guffroy, Fowler, and Benedetti (1983) explored the deamination of a compound similar to (2-Aminoethyl)(benzyl)pentylamine by monoamine oxidase in rat heart. This study provides insights into the metabolic pathways of these compounds, relevant for understanding their biological effects and potential therapeutic applications Guffroy, Fowler, & Benedetti, 1983.
Antitumor Activity : Research by Chua et al. (1999) on 2-(4-Aminophenyl)benzothiazoles, which are structurally related to (2-Aminoethyl)(benzyl)pentylamine, demonstrated potent and selective antitumor activity. This suggests a potential role in cancer therapy, particularly in breast, ovarian, colon, and renal cell lines Chua et al., 1999.
Metabolic Profile in Psychoactive Research : Šuláková et al. (2021) studied the metabolic profile of N-Benzylphenethylamines, which are related to (2-Aminoethyl)(benzyl)pentylamine, in the context of psychedelic research. This research is essential for understanding the safety and pharmacological properties of such compounds Šuláková et al., 2021.
Synthesis of Complex Molecules : Spinola and Jeanloz (1970) described the synthesis of complex molecules using a crystalline glycosyl chloride, which is structurally similar to (2-Aminoethyl)(benzyl)pentylamine. This research contributes to the field of synthetic chemistry, particularly in the synthesis of biologically active molecules Spinola & Jeanloz, 1970.
Intracellular Calcium Activity : Bourlot et al. (1998) investigated substituted 1,4-benzoxazines with an amino side chain for their activity on intracellular calcium. This study helps understand the interaction of similar compounds with cellular processes, which could have implications in pharmacology and cellular biology Bourlot et al., 1998.
Future Directions
Mechanism of Action
Target of Action
It is known that amines, such as this compound, can interact with various biological targets, including receptors and enzymes .
Mode of Action
Amines typically interact with their targets through non-covalent interactions, such as hydrogen bonding and ionic interactions .
Biochemical Pathways
Amines can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
They are typically metabolized by enzymes such as monoamine oxidase and can be excreted in the urine .
Result of Action
The effects of amines can vary widely depending on their specific targets and the biochemical pathways they influence .
properties
IUPAC Name |
N'-benzyl-N'-pentylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-2-3-7-11-16(12-10-15)13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTQBOYTYZOQTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCN)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(benzyl)pentylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.